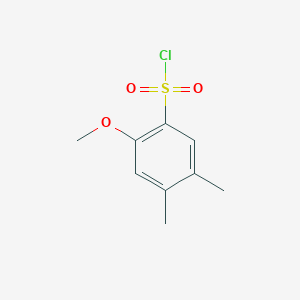

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride

CAS No.: 90416-52-7

Cat. No.: VC7809641

Molecular Formula: C9H11ClO3S

Molecular Weight: 234.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90416-52-7 |

|---|---|

| Molecular Formula | C9H11ClO3S |

| Molecular Weight | 234.7 g/mol |

| IUPAC Name | 2-methoxy-4,5-dimethylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3 |

| Standard InChI Key | FQEJULWDCYVGCA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC |

| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC |

Introduction

Chemical and Physical Properties

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a white to off-white crystalline solid at room temperature. Its molecular structure features a benzene ring substituted with methoxy (-OCH), two methyl (-CH), and a sulfonyl chloride (-SOCl) group at positions 2, 4, 5, and 1, respectively . The compound’s InChIKey (FQEJULWDCYVGCA-UHFFFAOYSA-N) and SMILES (CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physical and Chemical Properties

The compound’s reactivity with nucleophiles, such as amines, facilitates the formation of sulfonamides, which are pivotal in medicinal chemistry. Its stability under ambient conditions makes it suitable for long-term storage in research laboratories .

Synthesis Methods

The synthesis of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride typically involves a two-step process: sulfonation followed by chlorination.

Sulfonation of 2-Methoxy-4,5-dimethylbenzene

The precursor, 2-methoxy-4,5-dimethylbenzene, undergoes sulfonation using agents like chlorosulfonic acid () or sulfur trioxide (). This step introduces the sulfonic acid group (-SOH) to the aromatic ring, yielding 2-methoxy-4,5-dimethylbenzenesulfonic acid. Reaction conditions (temperature, stoichiometry) critically influence yield, with excess sulfonating agents often required for completeness.

Chlorination of the Sulfonic Acid

The sulfonic acid intermediate is subsequently treated with chlorinating agents such as thionyl chloride () or phosphorus pentachloride (). This step replaces the hydroxyl group of the sulfonic acid with a chloride atom, producing the final sulfonyl chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

Table 2: Representative Synthesis Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0–5°C | 60–70% |

| Chlorination | Thionyl chloride | Reflux | 85–90% |

Reactivity and Applications

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SOCl) is highly electrophilic, enabling reactions with:

-

Amines: Forms sulfonamides (), widely used in drug design due to their bioisosteric properties.

-

Alcohols: Produces sulfonate esters (), employed as alkylating agents .

-

Grignard Reagents: Generates sulfones () for material science applications.

Pharmaceutical Applications

Recent studies highlight its role in synthesizing protein degrader building blocks . For example, sulfonamide derivatives of this compound have been explored as E3 ubiquitin ligase recruiters in PROTAC (Proteolysis-Targeting Chimera) molecules .

Industrial Uses

The compound serves as an intermediate in agrochemicals and dyes, leveraging its ability to introduce sulfonyl groups into complex molecules.

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation | Wear nitrile gloves |

| Eye damage | Use chemical splash goggles |

| Moisture sensitivity | Store with desiccants |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume